molecular formula C13H10ClNO2S B14668148 N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide

N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide

Katalognummer: B14668148
Molekulargewicht: 279.74 g/mol
InChI-Schlüssel: HYHUFRBNNAWESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The compound’s structure includes a thiophene ring, a chlorinated phenyl group, and an acetamide moiety, making it a unique molecule with potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide typically involves the condensation of 4-chloro-2-aminophenylthiophene with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide bond . The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthetic route allows for efficient production of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and chlorinated phenyl group allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may modulate key signaling pathways in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide is unique due to its specific combination of a thiophene ring, a chlorinated phenyl group, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H10ClNO2S

Molekulargewicht

279.74 g/mol

IUPAC-Name

N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide

InChI

InChI=1S/C13H10ClNO2S/c1-8(16)15-11-5-4-9(14)7-10(11)13(17)12-3-2-6-18-12/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

HYHUFRBNNAWESB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.